2-Butene-1,1-diyl diacetate
CAS No.: 5860-35-5
Cat. No.: VC16101978
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5860-35-5 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | [(E)-1-acetyloxybut-2-enyl] acetate |
| Standard InChI | InChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+ |
| Standard InChI Key | YSKRCULMSHXOLA-SNAWJCMRSA-N |
| Isomeric SMILES | C/C=C/C(OC(=O)C)OC(=O)C |
| Canonical SMILES | CC=CC(OC(=O)C)OC(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Butene-1,1-diyl diacetate, systematically named 1,1-diacetoxy-2-butene, belongs to the class of diesters derived from unsaturated diols. Its structure features a central 2-butene backbone with acetyloxy groups at the 1,1-positions. Key identifiers include:
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CAS Registry Number: 5860-35-5
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Molecular Formula: C₈H₁₂O₄
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Synonyms:
The compound’s geometric isomerism ( Z/E) remains unexplored in the available literature, suggesting opportunities for further stereochemical studies.
Physicochemical Properties
Reported physical properties exhibit notable discrepancies across sources, likely attributable to measurement conditions or typographical errors:
Key Observations:
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The boiling point disparity underscores the need for clarification regarding measurement pressures.
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Density values conflict significantly; ’s 1.430 g/cm³ appears anomalously high for a liquid ester, whereas ’s 1.065 g/cm³ aligns with analogs like vinyl acetate (0.934 g/cm³) .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 2-butene-1,1-diol with acetic anhydride, as referenced in Tetrahedron Letters (1995) . While detailed reaction conditions are unavailable, typical esterification protocols involve:
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Catalyst: Acidic agents (e.g., H₂SO₄, p-TsOH)
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Solvent: Anhydrous aprotic media (e.g., dichloromethane)
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Temperature: 0–25 °C to mitigate side reactions
Industrial Considerations
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Continuous-flow reactors for heat management
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Distillation for purification (given the compound’s volatility)
Reactivity and Applications
Chemical Reactivity
As a diester with conjugated unsaturation, 2-butene-1,1-diyl diacetate is hypothesized to participate in:
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Hydrolysis: Generating 2-butene-1,1-diol and acetic acid under acidic/basic conditions.
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Transition Metal-Catalyzed Reactions: Potential substrate for isomerization or metathesis, though no direct evidence exists in the provided literature.
Research Gaps and Future Directions
The scarcity of recent studies (post-1995) highlights critical gaps:
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Stereochemical Elucidation: Determination of Z/E isomer ratios under varying conditions.
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Catalytic Applications: Exploration in metathesis or polymerization reactions.
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Thermodynamic Validation: Resolution of boiling point and density discrepancies.
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